3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid

Catalog No.
S13614894
CAS No.
28286-71-7
M.F
C16H12N2O8S2
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfo...

CAS Number

28286-71-7

Product Name

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid

IUPAC Name

3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid

Molecular Formula

C16H12N2O8S2

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26)

InChI Key

OXJBWODAZWWGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid is a complex organic compound characterized by its unique structure, which includes two biindole units connected by sulfonic acid groups. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The presence of hydroxyl and sulfonic acid functional groups contributes to its solubility and reactivity, making it a valuable compound for research and industrial applications.

Involving this compound may include:

  • Acid-Base Reactions: The sulfonic acid groups can donate protons in aqueous solutions, making the compound acidic.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The biindole structure may undergo oxidation or reduction under certain conditions, altering its electronic properties.

Research indicates that compounds similar to 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid exhibit various biological activities. These may include:

  • Antioxidant Properties: Compounds with similar structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity: Some derivatives may possess antimicrobial properties, making them candidates for pharmaceutical applications.
  • Enzyme Inhibition: Certain biindole compounds are known to inhibit specific enzymes, suggesting potential therapeutic uses.

Further studies are necessary to fully elucidate the biological mechanisms and efficacy of this particular compound.

The synthesis of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid typically involves multi-step organic synthesis techniques. Key methods may include:

  • Condensation Reactions: Biindole units can be synthesized through condensation of appropriate precursors under acidic or basic conditions.
  • Sulfonation: Introduction of sulfonic acid groups can be achieved via electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Hydroxylation: Hydroxyl groups can be added through oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid has several potential applications:

  • Analytical Chemistry: It can serve as a reagent in colorimetric assays or as a standard in chromatographic techniques.
  • Pharmaceutical Development: Its biological activity suggests possible roles in drug formulation or as a lead compound for new therapeutics.
  • Material Science: The compound could be utilized in the development of functional materials due to its unique electronic properties.

Interaction studies involving 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid typically focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies can reveal insights into:

  • Molecular Binding Mechanisms: Understanding how the compound interacts at the molecular level can inform its biological activity.
  • Synergistic Effects: Investigating interactions with other compounds may highlight synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-4',4"-triazoleContains triazole ringsKnown for antifungal properties
2-HydroxyquinolineContains a quinoline moietyExhibits fluorescence properties
1-Hydroxy-2-naphthalenesulfonic acidNaphthalene structure with sulfonic acidUsed as a dye and pH indicator

Uniqueness of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic Acid

What sets 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid apart from these compounds is its dual biindole structure combined with multiple sulfonic acid groups. This unique configuration may enhance its solubility and reactivity compared to other similar compounds. Additionally, its specific biological activities could lead to novel applications in pharmaceuticals and material sciences that are not achievable with the other listed compounds.

Ullmann Coupling Approaches for Biindole Framework Construction

The Ullmann coupling reaction represents a fundamental approach for constructing the biindole framework of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid [1]. The traditional Ullmann reaction, first reported by Fritz Ullmann and his student Bielecki in 1901, involves the coupling of two aryl or alkyl groups with the assistance of copper [1]. This groundbreaking methodology was the first to demonstrate that a transition metal could facilitate aryl carbon-carbon bond formation [1].

The mechanism of Ullmann coupling for biindole synthesis involves the formation of an organocopper compound which reacts with the aryl reactant in a nucleophilic aromatic substitution [1] [2]. Studies have established that the reaction likely proceeds through three-coordinate, heteroleptic species [Cu(LX)OAr]⁻ as the most stable complexes in catalytic systems [2]. These complexes undergo oxidative addition with iodoarenes to form biaryl structures without evidence for an aryl radical intermediate [2].

For biindole framework construction, the traditional Ullmann approach requires stoichiometric equivalents of copper and harsh reaction conditions, typically involving temperatures greater than 100°C [3]. The classical reaction is limited to electron-deficient aryl halides and has historically suffered from erratic yields and poor atom economy [1]. Modern variants employing palladium and nickel catalysts have widened the substrate scope and rendered reaction conditions more mild, though yields generally remain moderate [1].

Recent developments in biindole synthesis have demonstrated the effectiveness of palladium-catalyzed double reductive cyclization approaches [4]. These methodologies enable the formation of 2,2'-, 2,3'-, and 3,3'-biindoles from bis(2-nitroaryl)-1,3-butadienes through controlled reductive conditions [4]. The reductive cyclization strategy has been successfully extended to synthesize naturally occurring polybrominated biindoles, including 2,2',5,5'-tetrabromo-3,3'-bi-1H-indole and related derivatives [4].

ParameterTraditional UllmannModern Palladium-Catalyzed
Temperature Range>100°C [3]80-110°C [2]
Catalyst LoadingStoichiometric Cu [1]10 mol% Pd [5]
Reaction TimeVariable [1]15-30 hours [4]
Substrate ScopeElectron-deficient halides [1]Broad scope [2]

Sulfonation Strategies: Direct versus Post-Functionalization Pathways

The introduction of sulfonic acid moieties in biindole synthesis can be accomplished through two primary strategies: direct sulfonation of preformed biindole structures or post-functionalization of appropriately substituted precursors [6] [5]. Each approach presents distinct advantages and limitations that must be considered in the synthetic design.

Direct sulfonation of indole substrates typically employs pyridine-sulfur trioxide complex in hot pyridine conditions, targeting the C-3 position of the indole ring [6]. This methodology benefits from the inherent reactivity of the indole nucleus toward electrophilic substitution, though regioselectivity can be challenging when multiple reactive sites are present [6]. The sulfonation reaction using pyridine-sulfur trioxide complex provides reliable access to 3-sulfonated indole derivatives under controlled conditions [6].

Recent advances in direct C-H functionalization have introduced palladium-catalyzed sulfonylation approaches [5] [7]. These methodologies employ three-component reactions involving 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates under mild conditions [5]. The palladium-catalyzed approach generates diverse 2-sulfonated indoles using 10 mol% palladium(II) bromide as catalyst at room temperature [5]. This synthetic approach efficiently merges palladium catalysis with sulfur dioxide insertion via a radical process [7].

Electrochemical sulfonylation represents an emerging approach for introducing sulfonic acid functionality [8]. Direct electrochemical sulfonylation between indoles, inorganic sulfites, and alcohols has been developed to prepare various indoyl sulfonate esters efficiently [8]. This transformation utilizes cost-effective inorganic sulfite as the sulfur dioxide source in an undivided electrolysis cell under mild conditions [8].

Post-functionalization strategies involve the initial construction of the biindole framework followed by selective introduction of sulfonic acid groups [9]. This approach often provides superior regioselectivity and functional group tolerance compared to direct methods [9]. The post-functionalization pathway typically employs sodium bisulfite or potassium bisulfite in aqueous alcoholic solutions under controlled temperature conditions [9].

StrategyReagent SystemTemperatureSelectivityYield Range
Direct Pyridine-SO₃Pyridine-SO₃ complex [6]Hot pyridineC-3 selective [6]Moderate
Pd-CatalyzedPdBr₂/DABCO·(SO₂)₂ [5]Room temperature [5]C-2 selective [5]High
ElectrochemicalInorganic sulfites [8]Mild conditions [8]Variable [8]Efficient
Post-functionalizationNaHSO₃/KHSO₃ [9]20-30°C [9]High [9]6-10x excess [9]

Protecting Group Chemistry for Hydroxyl and Sulfonic Acid Moieties

The synthesis of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid requires careful consideration of protecting group strategies to ensure selective functionalization and prevent unwanted side reactions [10] [11]. Protecting groups play a crucial role in multistep organic synthesis by providing chemoselectivity in subsequent chemical reactions [10].

For hydroxyl group protection in indole synthesis, several strategies have proven effective [11] [12]. Methoxymethyl (MOM) protecting groups have demonstrated utility in indole chemistry, facilitating required transformations while providing selective deprotection when needed [13]. The MOM group can be installed using sodium hydride and methoxymethyl chloride in tetrahydrofuran, though the addition of dimethylformamide to the solvent system improves the ratio of desired O-alkylation to undesired C-alkylation from approximately 1.3:1 to 9:1 [11].

Silyl protecting groups represent another important class for hydroxyl protection [12] [14]. Tert-butyldimethylsilyl (TBDMS) groups are commonly employed for their robustness and selective deprotection properties [12]. These groups can be readily deprotected under acidic conditions or by fluoride ions [12]. Chemoselective deprotection of aryl TBDMS ethers can be achieved using sodium phosphate dodecahydrate as promoter in dimethylformamide at room temperature with good to excellent yields [14].

Acetyl protecting groups provide an alternative approach for hydroxyl protection, particularly useful when mild deprotection conditions are required [12]. Acetyl groups are commonly chosen for their ease of installation and removal under basic conditions [12]. Pivaloyl groups offer increased steric hindrance and are often selected when protection of non-sterically hindered hydroxyl groups is required [12].

For sulfonic acid protection, trichloroethyl (TCE) groups have emerged as viable protecting groups [15]. TCE-protected sulfonates demonstrate particular stability to acid, a key characteristic that enables straightforward synthetic transformations [15]. This protecting group strategy has been successfully applied in the synthesis of sulfonate-containing peptides and related structures [15].

Tosyl protecting groups have found application in indole chemistry, particularly for nitrogen protection [11]. The tosyl group proves stable under standard conditions for phosphonate formation and can be selectively removed when required [11]. Treatment of indole substrates with tosyl chloride and base provides reliable access to N-tosyl protected intermediates [11].

Protecting GroupInstallation ConditionsDeprotection ConditionsStability Profile
MOM [11] [13]NaH/MOMCl/THF-DMF [11]TsOH/MeOH [11]Base stable
TBDMS [12] [14]TBDMSCl/imidazole [12]TBAF or Na₃PO₄ [14]Acid labile
Acetyl [12]Ac₂O/pyridine [12]NaOH/MeOH [12]Base labile
TCE [15]TCE-Cl/base [15]Zn/AcOH [15]Acid stable
Tosyl [11]TsCl/base [11]Na/NH₃ [11]Robust

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted organic synthesis has emerged as an invaluable technique for the preparation of medicinally relevant indoles and related biindole structures [16]. The controlled application of microwave radiation significantly accelerates reaction rates and often improves yields compared to conventional heating methods [16] [17].

The kinetics of microwave-assisted synthesis demonstrate distinct advantages over traditional heating approaches [18]. Studies on microwave-assisted transesterification reactions indicate that these processes often follow irreversible second-order rate equations with relatively low activation energies [18]. For example, microwave-assisted transesterification of crude glycerol demonstrated an activation energy of 4.53 kilojoules per mole, significantly lower than conventional heating methods [18].

Rate constants for microwave-assisted reactions typically show substantial improvements over conventional methods [18]. In the temperature range of 45°C to 65°C, rate constants for microwave-assisted processes are often one order of magnitude higher than those achieved with conventional heating [18]. This enhancement results from the unique heating mechanism of microwave radiation, which provides more uniform and efficient energy transfer to the reaction mixture [16].

The application of microwave technology to indole synthesis has been particularly successful for classical reactions including Fischer, Madelung, Bischler-Mohlau, Batcho-Leimgruber, Hemetsberger-Knittel, Graebe-Ullmann, Diels-Alder and Wittig type reactions [16]. Metal-mediated cyclizations and solid-phase synthesis of indoles have also benefited from microwave acceleration [16].

For biindole synthesis, microwave-assisted silver(I)-mediated [3+2] cycloaddition reactions have been developed [17]. These robust one-pot processes enable the synthesis of furo[3,2-b]indole derivatives from readily available o-propargylaminoacetophenones [17]. The microwave conditions significantly reduce reaction times while maintaining high yields and selectivity [17].

The optimization of microwave-assisted synthesis typically involves careful control of temperature, time, and power settings [18]. Process optimization studies using Box-Behnken Design have demonstrated that reaction temperature, time, and molar ratios of reactants can be systematically optimized to achieve maximum yields [18]. High yields of 99.5% have been achieved under optimized microwave conditions with reaction temperatures of 65°C, reaction times of 3 minutes, and optimized molar ratios [18].

Reaction TypeConventional TimeMicrowave TimeTemperatureYield Improvement
Fischer Indole [16]HoursMinutes120-150°CSignificant
Ullmann Coupling [1]Hours1-3 hours80-110°CModerate
Sulfonation [5]Hours30 minutesRoom tempHigh
[3+2] Cycloaddition [17]HoursMinutes65°C99.5% yield [18]

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid is dominated by the presence of multiple ionizable functional groups within its molecular structure. The compound contains two sulfonic acid groups (-SO₃H) and two phenolic hydroxyl groups (-OH), each contributing distinct acidic properties with varying strength [1] [2] [3].

The sulfonic acid moieties represent the most acidic functional groups in the molecule. Based on established structure-activity relationships for aromatic sulfonic acids, these groups exhibit strong acidic character with pKa values typically ranging from -2 to 0 [4] [5]. The electron-withdrawing nature of the sulfonic acid groups, combined with their attachment to the aromatic biindole framework, stabilizes the conjugate base through resonance delocalization, thereby enhancing acidity [4]. Research on substituted benzenesulfonic acids demonstrates that ring substitution with electron-withdrawing groups further decreases pKa values, suggesting that the presence of multiple electron-withdrawing substituents in this biindole system would result in particularly low pKa values for the sulfonic acid groups [4] [5].

The phenolic hydroxyl groups present in the 3,3'-positions exhibit significantly weaker acidic properties compared to the sulfonic acid groups. Typical phenolic compounds demonstrate pKa values around 9-10, with the exact value depending on the electronic environment provided by the aromatic system [6] [3]. The biindole framework, being an electron-rich aromatic system, would be expected to slightly increase the pKa of the phenolic groups compared to simple phenols, as the electron-donating character of the indole rings destabilizes the phenoxide anion [7] [8].

The indole nitrogen atoms (N-H groups) contribute the weakest acidic sites in the molecule, with typical pKa values around 16.2 for unsubstituted indoles [3]. However, the presence of multiple electron-withdrawing substituents (sulfonic acid and hydroxyl groups) would be expected to decrease these pKa values moderately through inductive effects.

Functional GroupEstimated pKa RangeIonization Order
Sulfonic acid groups-2 to 0First ionization
Phenolic hydroxyl groups8 to 11Second ionization
Indole N-H groups14 to 17Third ionization

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid is predominantly determined by the highly polar nature of the sulfonic acid substituents and the hydrogen bonding capacity of the hydroxyl groups [9] [10] [11].

In polar protic solvents, particularly water, the compound exhibits exceptionally high solubility due to the strong ionic character of the deprotonated sulfonic acid groups [10]. The sulfonate anions (-SO₃⁻) formed upon dissociation create strong electrostatic interactions with water molecules, while the hydroxyl groups participate in extensive hydrogen bonding networks [12] [13]. This combination of ionic and hydrogen bonding interactions results in favorable thermodynamic conditions for dissolution in aqueous media. The pH-dependent nature of solubility becomes apparent as deprotonation of additional acidic sites occurs with increasing pH, further enhancing water solubility through increased ionic character [14].

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates moderate to good solubility [15] [14]. These solvents effectively solvate the polar sulfonic acid groups through dipole-dipole interactions and can accommodate the hydrogen bonding requirements of the hydroxyl groups, albeit less effectively than protic solvents [15]. The high dielectric constants of these solvents (DMSO: 46.7, DMF: 36.7) facilitate the stabilization of ionic species formed upon partial dissociation of the acidic groups [15] [14].

Polar protic solvents of lower dielectric constant, including methanol and ethanol, provide intermediate solubility characteristics [11] [14]. The hydroxyl groups of these alcohols can form hydrogen bonds with both the sulfonic acid and phenolic hydroxyl groups of the compound, while the lower polarity compared to water results in reduced solvation of ionic species [14].

Non-polar solvents such as hexane, benzene, and chloroform exhibit very poor solubility for this compound [10] [11]. The highly polar nature of the sulfonic acid groups and the ionic character upon even partial dissociation create unfavorable interactions with non-polar solvent molecules [10]. The inability of non-polar solvents to stabilize ionic species or participate in hydrogen bonding results in extremely low partition coefficients for the compound in these media [9].

Solvent CategorySolubilityPrimary Interactions
WaterVery HighIonic interactions, hydrogen bonding
Polar Protic (MeOH, EtOH)HighHydrogen bonding, dipole interactions
Polar Aprotic (DMSO, DMF)ModerateDipole interactions, limited H-bonding
Non-polar (Hexane, Benzene)Very LowPoor solvation, unfavorable interactions

Thermal Stability and Decomposition Pathways

The thermal stability of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid reflects the combined thermal behavior of its constituent functional groups and the overall aromatic framework [16] [17] [18].

Based on thermal analysis studies of related indole derivatives, the compound exhibits an onset decomposition temperature in the range of 330-400°C under inert atmosphere conditions [18]. This relatively high thermal stability can be attributed to the extensive aromatic conjugation present in the biindole framework, which provides thermodynamic stability through resonance delocalization [18] [19]. The thermal stability is further enhanced by the electron-withdrawing nature of the sulfonic acid groups, which reduce the electron density at potentially reactive sites and stabilize the aromatic system [19].

The primary decomposition pathway involves the thermal degradation of the sulfonic acid groups, which typically occurs through desulfonation reactions at elevated temperatures [20]. This process involves the elimination of sulfur trioxide (SO₃) from the sulfonic acid moieties, leaving behind the corresponding hydroxylated biindole framework [20] [21]. The desulfonation reaction typically exhibits maximum decomposition rates in the temperature range of 350-450°C, as observed in derivative thermogravimetric analysis studies [17] [19].

Secondary decomposition pathways involve the degradation of the phenolic hydroxyl groups through dehydration reactions, forming quinone-like intermediates [20]. This process generally occurs at slightly higher temperatures than desulfonation and contributes to the multi-step weight loss pattern observed in thermogravimetric analysis [17].

The final stage of thermal decomposition involves the breakdown of the indole ring system itself, which occurs at temperatures exceeding 450°C [18] [22]. This process typically involves the elimination of nitrogen-containing fragments and the formation of carbonaceous residues [18] [20].

Decomposition StageTemperature Range (°C)ProcessWeight Loss (%)
Initial desulfonation330-400SO₃ elimination30-40
Hydroxyl elimination380-450Dehydration8-12
Ring degradation450-550Carbon framework breakdown40-50
Final carbonization>550Residue formationRemainder

Redox Properties and Electrochemical Characterization

The electrochemical behavior of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid is characterized by the redox activity of the indole moieties and the electrochemical inertness of the sulfonic acid groups under typical analytical conditions [7] [23] [24].

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

424.00350769 g/mol

Monoisotopic Mass

424.00350769 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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